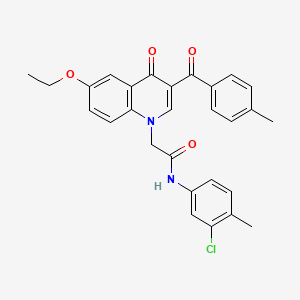
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O4 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorinated aromatic ring : The presence of a 3-chloro-4-methylphenyl group.
- Quinoline moiety : The inclusion of a 4-oxoquinoline structure which is known for diverse biological activities.
- Ethoxy and acetamide groups : These contribute to the solubility and reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, compounds with similar structures have demonstrated the ability to:
- Inhibit tumor cell proliferation : Through mechanisms involving apoptosis and cell cycle arrest.
- Modulate enzyme activity : Particularly in pathways related to inflammation and cancer progression.
- Exhibit antimicrobial properties : Targeting bacterial cell membranes or metabolic pathways.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer effects. For instance, studies have shown that quinoline-based compounds can induce apoptosis in various cancer cell lines such as breast and prostate cancer cells. The specific mechanisms include:
- Activation of caspases leading to programmed cell death.
- Inhibition of key signaling pathways (e.g., PI3K/Akt) involved in cell survival.
Antimicrobial Activity
Several studies have reported that compounds containing quinoline structures possess antibacterial and antifungal properties. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to this compound, demonstrating IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro studies conducted on similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 8–32 µg/mL .
Table of Biological Activities
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-4-35-21-11-12-25-22(14-21)28(34)23(27(33)19-8-5-17(2)6-9-19)15-31(25)16-26(32)30-20-10-7-18(3)24(29)13-20/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXYAFZIACKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














